Ethyl 3,5-dimethylbenzoylformate

Descripción

BenchChem offers high-quality Ethyl 3,5-dimethylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dimethylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

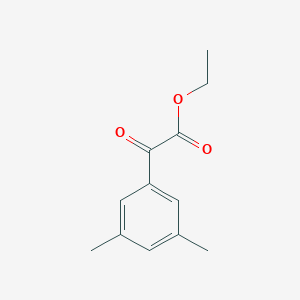

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLQIQOXXSVLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374510 | |

| Record name | Ethyl 3,5-dimethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100117-62-2 | |

| Record name | Ethyl 3,5-dimethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dimethylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 3,5-dimethylbenzoylformate is an organic compound of interest in synthetic and medicinal chemistry. As an α-keto ester, it possesses two key reactive sites: the ketone and the ester carbonyl groups, attached to a sterically hindered aromatic ring. This guide provides a comprehensive overview of its chemical properties, including its structure, predicted spectroscopic characteristics, and potential reactivity. A plausible synthetic route is detailed, and its potential applications in drug discovery and development are discussed, drawing parallels with related benzoylformate derivatives. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar molecules.

Introduction

Ethyl 3,5-dimethylbenzoylformate, with the CAS number 100117-62-2, is an aromatic α-keto ester.[1][2][3] Its structure, featuring a 1,2-dicarbonyl moiety directly attached to a 3,5-dimethyl substituted phenyl ring, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity. The presence of both a ketone and an ester functional group provides multiple avenues for chemical modification, making it a potentially versatile building block in organic synthesis. This guide aims to provide a detailed technical overview of its chemical properties, leveraging established principles of organic chemistry to predict its behavior and characteristics in the absence of extensive published experimental data.

Chemical Identity and Physicochemical Properties

Ethyl 3,5-dimethylbenzoylformate is a liquid or oil at room temperature.[3] Its core structure consists of a benzoylformate moiety with two methyl groups at the 3 and 5 positions of the phenyl ring.

Table 1: Physicochemical Properties of Ethyl 3,5-dimethylbenzoylformate

| Property | Value | Source |

| CAS Number | 100117-62-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Physical Form | Liquid, Oil | [3] |

| Synonyms | Ethyl (3,5-dimethylphenyl)(oxo)acetate, 3,5-Dimethylbenzoylformic acid ethyl ester, Benzeneacetic acid, 3,5-dimethyl-alpha-oxo-, ethyl ester | [1] |

Molecular Structure

The structure of Ethyl 3,5-dimethylbenzoylformate is central to its chemical behavior. The diagram below illustrates the arrangement of its constituent atoms and functional groups.

Caption: Proposed synthetic route for Ethyl 3,5-dimethylbenzoylformate.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1,3-dimethylbenzene (1.0 eq) to the flask. Slowly add a solution of ethyl oxalyl chloride (1.0 eq) in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications in Drug Development

While specific pharmacological data for Ethyl 3,5-dimethylbenzoylformate is not available, the benzoylformate scaffold is present in a number of biologically active molecules. The α-keto ester functionality is a known pharmacophore that can interact with various biological targets.

-

Enzyme Inhibition: The electrophilic nature of the α-keto group makes it a potential covalent or non-covalent inhibitor of enzymes, particularly those with a nucleophilic residue (such as cysteine or serine) in their active site.

-

Antimicrobial and Antiviral Agents: Derivatives of benzoylformic acid have been investigated for their antimicrobial and antiviral activities. The ability to modify both the aromatic ring and the ester group of Ethyl 3,5-dimethylbenzoylformate allows for the generation of a library of analogs for screening against various pathogens.

-

Anticancer Drug Discovery: The benzoyl moiety is a common feature in many anticancer agents. The reactivity of the α-keto ester provides a handle for the synthesis of more complex molecules with potential cytotoxic or antiproliferative effects.

Conclusion

Ethyl 3,5-dimethylbenzoylformate is a chemical entity with significant potential as a synthetic intermediate. Its dual carbonyl functionality, coupled with a substituted aromatic ring, offers a rich landscape for chemical transformations. While a comprehensive experimental characterization is yet to be published, this guide provides a robust, theory-based overview of its chemical properties. The predicted spectroscopic data, reactivity profile, and a plausible synthetic route offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this molecule. Further experimental investigation is warranted to fully elucidate its chemical behavior and to explore its potential in medicinal chemistry and materials science.

References

Sources

Ethyl 3,5-dimethylbenzoylformate synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dimethylbenzoylformate

Introduction

Ethyl 3,5-dimethylbenzoylformate is an aryl α-keto ester, a class of compounds of significant interest in organic synthesis. Structurally, these molecules feature a ketone and an ester functional group on adjacent carbons, lending them high reactivity and versatility as synthetic intermediates.[1] Their utility is prominent in the synthesis of a wide array of value-added products, including pharmaceuticals, agrochemicals, and natural product analogs.[1] This guide provides an in-depth exploration of the primary synthesis pathways for ethyl 3,5-dimethylbenzoylformate, focusing on the underlying mechanisms, experimental rationale, and practical protocols for researchers and drug development professionals.

Part 1: Primary Synthesis Pathways

Two principal and industrially scalable methods for the synthesis of ethyl 3,5-dimethylbenzoylformate are the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) and the Grignard reaction utilizing a 3,5-dimethylphenyl magnesium halide.

Pathway A: Friedel-Crafts Acylation of m-Xylene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and provides a direct route to aryl ketones.[2][3] For the synthesis of ethyl 3,5-dimethylbenzoylformate, this pathway involves the reaction of m-xylene with ethyl oxalyl chloride, an acyl halide derived from oxalic acid.

Causality and Mechanistic Rationale:

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chloride of ethyl oxalyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion or a reactive acylium ion-Lewis acid complex.[4] The electron-rich π-system of the m-xylene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2]

The two methyl groups on the m-xylene ring are ortho, para-directing and activating. Both groups direct the incoming electrophile to the 2-, 4-, and 6-positions. Due to steric hindrance between the two methyl groups (at the 2-position), the acylation occurs predominantly at the 4-position, yielding the desired 3,5-dimethyl substituted product. A subsequent deprotonation by the [AlCl₄]⁻ complex restores the aromaticity of the ring, yielding the final product. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing polyacylation.[2][3]

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Pathway B: Grignard Reaction

The Grignard reaction offers a powerful method for carbon-carbon bond formation.[5][6] This pathway commences with the synthesis of a Grignard reagent from 1-bromo-3,5-dimethylbenzene, which then reacts with a suitable electrophile like diethyl oxalate.

Causality and Mechanistic Rationale:

The synthesis is a two-step process. First, 1-bromo-3,5-dimethylbenzene reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 3,5-dimethylphenylmagnesium bromide.[7] This reagent is a potent nucleophile and a strong base, hence the strict requirement for anhydrous conditions to prevent quenching by water.[7]

In the second step, the Grignard reagent is added to diethyl oxalate. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling ethoxide as a leaving group to yield the target α-keto ester, ethyl 3,5-dimethylbenzoylformate.[8] It is crucial to control the stoichiometry and temperature, as an excess of the Grignard reagent could potentially react further with the ketone group of the product to form a tertiary alcohol.[6][8]

Reaction Mechanism: Grignard Synthesis

Caption: Grignard reaction pathway for synthesis.

Part 2: Alternative Synthesis Route: Oxidation of 3',5'-Dimethylacetophenone

An alternative strategy involves the oxidation of a readily available precursor, 3',5'-dimethylacetophenone. Several oxidative methods exist for converting aryl ketones to aryl α-keto esters.[9][10] One of the most classic and effective reagents for this transformation is selenium dioxide (SeO₂).[11]

Causality and Mechanistic Rationale:

The oxidation of the α-methyl group of the acetophenone derivative with selenium dioxide proceeds via a complex mechanism, often involving an initial ene reaction or ketonization of a selenite ester intermediate, followed by hydrolysis to give the corresponding phenylglyoxal. The phenylglyoxal can then be further oxidized and esterified in a one-pot procedure or isolated and then esterified with ethanol under acidic conditions to yield ethyl 3,5-dimethylbenzoylformate.[11] While effective, this method's primary drawback is the high toxicity of selenium compounds, which requires stringent safety protocols and waste management.

Part 3: Comparative Analysis of Synthesis Routes

The choice of synthesis pathway depends on factors such as starting material cost and availability, scalability, safety considerations, and desired purity.

| Parameter | Friedel-Crafts Acylation | Grignard Reaction | SeO₂ Oxidation |

| Starting Materials | m-Xylene, Ethyl oxalyl chloride | 1-Bromo-3,5-dimethylbenzene, Diethyl oxalate | 3',5'-Dimethylacetophenone, SeO₂ |

| Reagent Availability | High | Moderate (Grignard precursor may need synthesis) | High |

| Scalability | Excellent, widely used in industry.[1] | Good, but requires strict anhydrous conditions. | Moderate, limited by SeO₂ toxicity and handling. |

| Key Advantages | Direct, high-yielding, avoids poly-substitution.[2][3] | Powerful C-C bond formation, good functional group tolerance (with protection). | Utilizes a readily available ketone precursor.[11] |

| Key Disadvantages | Requires stoichiometric amounts of corrosive Lewis acid (AlCl₃), generating significant waste. | Highly sensitive to moisture and air.[7] Potential for over-addition. | Use of highly toxic selenium reagents. |

| Green Chemistry Aspect | Poor (high E-factor due to Lewis acid waste). | Moderate (atom economy can be good, but solvent use is high). | Poor (use of a highly toxic heavy metal reagent). |

Part 4: Detailed Experimental Protocol (Friedel-Crafts Acylation)

This protocol describes a representative lab-scale synthesis of ethyl 3,5-dimethylbenzoylformate via Friedel-Crafts acylation. It is imperative that this procedure is performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet) is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Ethyl oxalyl chloride (1.0 eq.) is dissolved in dry DCM and added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.

-

Aromatic Substrate Addition: m-Xylene (1.0 eq.), dissolved in dry DCM, is added dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored for completion using Thin Layer Chromatography (TLC).

-

Workup and Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum complexes.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3,5-dimethylbenzoylformate.

Conclusion

The synthesis of ethyl 3,5-dimethylbenzoylformate can be effectively achieved through several established organic transformations. The Friedel-Crafts acylation of m-xylene stands out as a direct and scalable method, despite its reliance on stoichiometric Lewis acids. The Grignard pathway offers a classic alternative for carbon-carbon bond formation but demands rigorous control of reaction conditions. Finally, oxidation routes from ketone precursors, while feasible, often involve hazardous reagents. The selection of the optimal pathway requires a careful evaluation of scale, safety, cost, and environmental impact, providing a rich landscape of chemical strategy for researchers and process chemists.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

-

An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. (n.d.). Aurigene Pharmaceutical Services. Retrieved from [Link]

-

An efficient synthesis of aryl a-keto esters. (n.d.). Retrieved from [Link]

-

Friedel-Crafts acylation reaction: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A new synthesis of .alpha.-keto esters and acids. (1980). Journal of Organic Chemistry. Retrieved from [Link]

-

Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (n.d.). National Institutes of Health. Retrieved from [Link]

-

One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. (n.d.). ResearchGate. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Methods for the Synthesis of α-Keto Esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. Retrieved from [Link]

- Preparation method of alpha-keto ester. (n.d.). Google Patents.

-

Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). YouTube. Retrieved from [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. Retrieved from [Link]

-

Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. aroonchande.com [aroonchande.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. aurigeneservices.com [aurigeneservices.com]

- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Ethyl-3,5-dimethylbenzoylformate

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 3,5-dimethylbenzoylformate. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds, namely Ethyl benzoylformate and Ethyl 3,5-dimethylbenzoate. The objective is to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of Ethyl 3,5-dimethylbenzoylformate. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides standardized experimental protocols for data acquisition, and discusses the interpretation of the spectral features.

Introduction to Ethyl 3,5-dimethylbenzoylformate

Ethyl 3,5-dimethylbenzoylformate is an organic compound with the chemical formula C₁₂H₁₄O₃. Its structure features a central benzoylformate core, which is an alpha-ketoester, substituted with two methyl groups at the 3 and 5 positions of the phenyl ring. The presence of the α-ketoester functionality makes it a valuable intermediate in organic synthesis, potentially in the development of novel pharmaceutical agents and other fine chemicals.[1]

Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the expected spectroscopic data for Ethyl 3,5-dimethylbenzoylformate, offering a valuable reference for its synthesis and characterization.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Ethyl 3,5-dimethylbenzoylformate. These predictions are based on the analysis of its structural features and comparison with the known spectroscopic data of Ethyl benzoylformate and Ethyl 3,5-dimethylbenzoate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Ethyl CH₃ | ~1.4 | Triplet (t) | 3H | Coupled to the CH₂ group. Similar to other ethyl esters.[2] |

| Ethyl CH₂ | ~4.4 | Quartet (q) | 2H | Coupled to the CH₃ group and deshielded by the adjacent oxygen atom.[2] |

| Aromatic CH (C4-H) | ~7.2-7.3 | Singlet (s) | 1H | The lone proton on the aromatic ring, positioned between the two methyl groups. |

| Aromatic CH (C2-H, C6-H) | ~7.7-7.8 | Singlet (s) | 2H | The two equivalent protons ortho to the benzoyl group. |

| Methyl CH₃ | ~2.4 | Singlet (s) | 6H | The two equivalent methyl groups on the aromatic ring.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl C H₃ | ~14 | Typical for an ethyl ester methyl group.[4] |

| Ethyl C H₂ | ~62 | Typical for an ethyl ester methylene group.[4] |

| Methyl C H₃ | ~21 | Characteristic of methyl groups on an aromatic ring.[5] |

| Aromatic C -H (C2, C6) | ~130-132 | Aromatic carbons ortho to the carbonyl group. |

| Aromatic C -H (C4) | ~135-137 | Aromatic carbon para to the carbonyl group, deshielded. |

| Aromatic C -CH₃ (C3, C5) | ~138-140 | Aromatic carbons bearing the methyl groups. |

| Aromatic C -C=O (C1) | ~133-135 | The ipso-carbon attached to the benzoyl group. |

| Ester C =O | ~163-165 | The ester carbonyl carbon. |

| Ketone C =O | ~185-190 | The ketone carbonyl carbon, significantly deshielded. |

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H stretch (aromatic) | 3100-3000 | Medium | Characteristic of C-H bonds on a phenyl ring. |

| C-H stretch (aliphatic) | 3000-2850 | Medium | From the ethyl and methyl groups. |

| C=O stretch (α-ketoester) | 1740-1720 and 1690-1670 | Strong | Two distinct, strong absorptions are expected for the ester and ketone carbonyls.[6] |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | Skeletal vibrations of the aromatic ring. |

| C-O stretch (ester) | 1300-1100 | Strong | Characteristic of the C-O bonds in the ester group. |

Predicted Mass Spectrum (MS)

Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Rationale |

| 206 | [M]⁺ | Molecular ion peak (C₁₂H₁₄O₃)⁺. |

| 177 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 133 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl radical, a common fragmentation for ethyl esters. This would correspond to the [CH₃)₂C₆H₃CO]⁺ ion.[7] |

| 105 | [C₆H₅CO]⁺ fragment | This fragment is characteristic for benzoyl compounds. In this case, it would be a dimethylbenzoyl fragment, so a peak at m/z 133 is more likely to be the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely to be a major fragment. |

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a compound like Ethyl 3,5-dimethylbenzoylformate.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology:

-

Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 5. Ethyl 3-methylbenzoate(120-33-2) 13C NMR [m.chemicalbook.com]

- 6. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3,5-dimethylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethylbenzoylformate, a member of the α-keto ester family, is a chemical compound with the CAS number 100117-62-2 . This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly within the realms of scientific research and pharmaceutical development. The unique structural features of this molecule, namely the α-keto ester moiety, make it a valuable intermediate and a potential pharmacophore in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3,5-dimethylbenzoylformate is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 100117-62-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Not explicitly stated, but α-keto esters are often liquids or low-melting solids. | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis of Ethyl 3,5-dimethylbenzoylformate

The most probable and industrially scalable method for the synthesis of Ethyl 3,5-dimethylbenzoylformate is through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme

Caption: Synthesis of Ethyl 3,5-dimethylbenzoylformate via Friedel-Crafts acylation.

Detailed Experimental Protocol

The following is a proposed, detailed protocol for the synthesis, purification, and characterization of Ethyl 3,5-dimethylbenzoylformate.

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: To the stirred suspension, add a solution of 1,3-dimethylbenzene (1.0 eq) in anhydrous dichloromethane via the dropping funnel. Subsequently, add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, cautious addition of crushed ice, followed by 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous reagents and a flame-dried flask is critical as the Lewis acid catalyst, aluminum chloride, is highly reactive with water. Moisture would deactivate the catalyst and inhibit the reaction.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the ethyl oxalyl chloride by coordinating to the carbonyl oxygen, making the acyl carbon more electrophilic and susceptible to attack by the aromatic ring.

-

Controlled Addition at Low Temperature: The dropwise addition of the acylating agent at 0 °C is essential to control the exothermic nature of the Friedel-Crafts reaction and to prevent potential side reactions, such as polysubstitution or rearrangement.

-

Aqueous Work-up with Acid: The addition of ice and HCl serves to quench the reaction by hydrolyzing the aluminum chloride-ketone complex and to remove the catalyst from the organic phase.

-

Washing Steps: Washing with sodium bicarbonate neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.

Characterization

The structure and purity of the synthesized Ethyl 3,5-dimethylbenzoylformate should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), two methyl groups on the aromatic ring (a singlet), and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the aromatic ring, and the carbons of the ethyl and methyl groups. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the C=O stretching vibrations of the ketone and the ester functional groups. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ). |

Applications in Research and Drug Development

While specific biological activities for Ethyl 3,5-dimethylbenzoylformate are not extensively documented in publicly available literature, the α-keto ester moiety is a well-recognized "privileged structure" in medicinal chemistry. This functional group can act as a bioisostere for carboxylic acids with improved cell permeability and can participate in crucial interactions with biological targets.

Potential as Enzyme Inhibitors

The electrophilic nature of the α-keto group makes α-keto esters potent inhibitors of various enzymes, particularly those with a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site.

Caption: General mechanism of reversible covalent inhibition by an α-keto ester.

Derivatives of benzoylformate have been investigated as inhibitors of enzymes such as benzoylformate decarboxylase [2] and other keto-acid dehydrogenases. These enzymes play critical roles in various metabolic pathways, and their inhibition can have therapeutic effects in diseases like cancer and metabolic disorders. The 3,5-dimethyl substitution pattern on the phenyl ring of Ethyl 3,5-dimethylbenzoylformate can influence its binding affinity and selectivity for specific enzyme targets.

Role as a Synthetic Intermediate

Ethyl 3,5-dimethylbenzoylformate serves as a versatile building block for the synthesis of more complex molecules. The keto and ester functionalities can be selectively modified to introduce a variety of other chemical groups, making it a valuable starting material for the preparation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

Ethyl 3,5-dimethylbenzoylformate is a readily accessible α-keto ester with significant potential in chemical synthesis and medicinal chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable method. While its specific biological profile remains to be fully elucidated, its structural features suggest that it could be a valuable scaffold for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

- Bera, A. K., Polovnikova, L. S., Roestamadji, J., Widlanski, T. S., Kenyon, G. L., McLeish, M. J., & Hasson, M. S. (2007). Mechanism-based inactivation of benzoylformate decarboxylase, a thiamin diphosphate-dependent enzyme. Journal of the American Chemical Society, 129(14), 4120–4121.

-

Pharmaffiliates. (n.d.). Ethyl 3,5-dimethylbenzoylformate. Retrieved from [Link]

Sources

Molecular weight and formula of Ethyl 3,5-dimethylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3,5-dimethylbenzoylformate, a key organic compound with applications in synthetic chemistry and potential relevance to drug discovery and development. This document details its chemical properties, synthesis, spectroscopic characterization, and potential applications, offering a valuable resource for researchers in the field.

Core Properties of Ethyl 3,5-dimethylbenzoylformate

Ethyl 3,5-dimethylbenzoylformate is an α-keto ester characterized by a benzoyl group substituted with two methyl groups at the 3 and 5 positions. The presence of the α-keto and ester functional groups makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| CAS Number | 100117-62-2 | [1] |

| Appearance | Liquid, Oil | [2] |

Synthesis of Ethyl 3,5-dimethylbenzoylformate: A Mechanistic Approach

The primary and most logical route for the synthesis of Ethyl 3,5-dimethylbenzoylformate is the Friedel-Crafts acylation of m-xylene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of m-xylene. The use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is crucial for the generation of the highly reactive acylium ion.

Caption: Friedel-Crafts acylation workflow for the synthesis of Ethyl 3,5-dimethylbenzoylformate.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a plausible method for the synthesis of Ethyl 3,5-dimethylbenzoylformate based on established Friedel-Crafts acylation procedures.

Materials:

-

m-Xylene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel. After the addition is complete, add m-xylene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition of m-xylene, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 3,5-dimethylbenzoylformate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the two methyl groups on the aromatic ring, and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.4 | Singlet | 6H | Ar-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.6 | Singlet | 1H | Aromatic H (para to both methyls) |

| ~7.8 | Singlet | 2H | Aromatic H (ortho to both methyls) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~21 | Ar-C H₃ |

| ~62 | -O-C H₂-CH₃ |

| ~129 | Aromatic CH (ortho to both methyls) |

| ~132 | Aromatic C (ipso- to acyl group) |

| ~135 | Aromatic CH (para to both methyls) |

| ~139 | Aromatic C (ipso- to methyl groups) |

| ~164 | C =O (Ester) |

| ~192 | C =O (Ketone) |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in Ethyl 3,5-dimethylbenzoylformate. The α-keto ester moiety will give rise to two distinct carbonyl stretching frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1690 | Strong | C=O stretching (ketone) |

| ~1600, ~1470 | Medium | C=C stretching (aromatic) |

| ~1250-1100 | Strong | C-O stretching (ester) |

The presence of two strong carbonyl peaks is a characteristic feature of α-keto esters[3][4][5][6].

Mass Spectrometry

In mass spectrometry, Ethyl 3,5-dimethylbenzoylformate is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the ester and keto groups.

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of Ethyl 3,5-dimethylbenzoylformate.

Common fragmentation pathways for similar esters involve the loss of the alkoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (CO) from the acylium ion[7].

Applications in Research and Drug Development

While specific applications of Ethyl 3,5-dimethylbenzoylformate are not extensively documented, the benzoylformate scaffold is a known pharmacophore and a versatile building block in medicinal chemistry.

-

Antimicrobial and Anticancer Agents: Substituted benzoyl derivatives have shown promising biological activities, including antimicrobial and anticancer properties[1][8]. The structural features of Ethyl 3,5-dimethylbenzoylformate make it a candidate for derivatization to explore new therapeutic agents.

-

Enzyme Inhibition: The α-keto ester moiety can act as an electrophilic trap for nucleophilic residues in enzyme active sites, making this class of compounds interesting as potential enzyme inhibitors.

-

Intermediate in Heterocyclic Synthesis: Aryl glyoxylates are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Conclusion

Ethyl 3,5-dimethylbenzoylformate is a valuable organic compound with a well-defined molecular structure and predictable chemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The detailed predicted spectroscopic data provided in this guide will aid in its characterization and quality control. For researchers and drug development professionals, Ethyl 3,5-dimethylbenzoylformate represents a versatile building block for the synthesis of novel molecules with potential biological activities. Further exploration of its reactivity and derivatization is warranted to unlock its full potential in medicinal chemistry and materials science.

References

-

Pharmaffiliates. Ethyl 3,5-dimethylbenzoylformate. [Link]

-

Cui, Z., et al. (2010). Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives. Molecules, 15(6), 4267-4279. [Link]

-

Pop, R., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(23), 5733. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

-

Wellman, S. E., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4125-4136. [Link]

-

University of Calgary. Infrared Spectroscopy: Table of Characteristic Absorptions. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Pharmacy 180. Structure Determination of Organic Compounds - Fragmentation Processes. [Link]

Sources

- 1. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

Purity and appearance of Ethyl 3,5-dimethylbenzoylformate

An In-depth Technical Guide to the Purity and Appearance of Ethyl 3,5-dimethylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethylbenzoylformate (CAS No. 100117-62-2) is an important ketoester intermediate in organic synthesis, finding application in the development of various fine chemicals and pharmaceutical compounds.[1][2] Its molecular structure, featuring an aromatic ring substituted with two methyl groups and an ethyl ketoformate moiety, makes it a versatile building block. The purity and physical appearance of this reagent are critical parameters that can significantly influence the yield, impurity profile, and overall success of subsequent synthetic steps.

This guide provides a comprehensive overview of the key attributes of Ethyl 3,5-dimethylbenzoylformate, detailing its expected appearance, robust analytical methodologies for purity determination, and a discussion of potential process-related impurities. The protocols and insights herein are designed to equip researchers with the necessary tools to confidently assess the quality of this crucial intermediate.

Physicochemical Properties and Expected Appearance

The initial assessment of any chemical reagent begins with a careful visual inspection. This serves as a first-line quality control check before committing the material to a reaction. Ethyl 3,5-dimethylbenzoylformate is typically supplied as a liquid or oil.[1] Any deviation from this, such as the presence of solid precipitates or significant color changes, may indicate degradation or the presence of impurities.

Table 1: Key Physicochemical Properties of Ethyl 3,5-dimethylbenzoylformate

| Property | Value | Source |

| CAS Number | 100117-62-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Typical Appearance | Liquid, Oil | [1] |

| Purity (Typical) | ≥96.0% | [1] |

Comprehensive Purity Assessment: A Multi-Modal Approach

Relying on a single analytical technique is often insufficient for a complete purity assessment. A robust, self-validating system employs multiple orthogonal methods to build a comprehensive profile of the compound and its impurities. This section details the primary analytical techniques for evaluating the purity of Ethyl 3,5-dimethylbenzoylformate.

Caption: A typical workflow for the comprehensive quality control analysis of Ethyl 3,5-dimethylbenzoylformate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse method for determining the purity of moderately polar organic compounds like Ethyl 3,5-dimethylbenzoylformate. It separates the main component from non-volatile impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

Causality Behind Method Choices:

-

Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides excellent retention and resolution for aromatic esters.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water is a standard choice for RP-HPLC. Acetonitrile is favored for its low UV cutoff and viscosity.[3][4]

-

Modifier: The addition of a small amount of acid (formic or phosphoric acid) sharpens peaks by suppressing the ionization of any acidic functional groups (e.g., carboxylic acid impurities), leading to more consistent retention times.[3][4] Formic acid is preferred for mass spectrometry (MS) compatibility.

-

Detection: UV detection is ideal as the benzoyl group contains a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.

Step-by-Step HPLC Protocol:

-

Standard/Sample Preparation: Accurately weigh ~10 mg of Ethyl 3,5-dimethylbenzoylformate and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. The sample is vaporized and separated based on boiling point and polarity in the GC column, with the mass spectrometer providing structural information for each eluting peak.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC-MS Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: 250°C, Split mode (e.g., 50:1).

-

Oven Program: Hold at 80°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis: The resulting chromatogram will separate volatile components. The mass spectrum of the main peak can be used to confirm its identity (Molecular Ion M⁺ at m/z 206), while the spectra of minor peaks can be compared against libraries (e.g., NIST) to identify potential impurities.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structural confirmation and can be used for quantitative analysis (qNMR). ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Resonances:

-

Ethyl Group: A quartet (~4.4 ppm) for the -OCH₂- protons and a triplet (~1.4 ppm) for the -CH₃ protons.

-

Aromatic Protons: Two signals in the aromatic region (~7.0-8.0 ppm), one for the two equivalent protons ortho to the ketoformate group and one for the single proton between the methyl groups.

-

Methyl Groups: A sharp singlet (~2.3 ppm) integrating to 6 protons for the two equivalent methyl groups on the ring.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).

-

Analysis: Verify the expected chemical shifts, splitting patterns, and integrations. The absence of significant unassigned signals is a strong indicator of high purity. Impurities with different structures will produce a distinct set of peaks.

Common Impurities and Their Origins

Understanding the synthetic route of a compound is key to predicting potential impurities. A likely synthesis involves the esterification of 3,5-dimethylbenzoic acid with an ethylating agent.

Caption: Relationship between the target compound and its potential process-related impurities.

-

Unreacted Starting Materials:

-

3,5-Dimethylbenzoic Acid: A common process-related impurity. It is more polar than the product and will elute earlier in an RP-HPLC separation. It is easily detected by the presence of a broad carboxylic acid proton signal in the ¹H NMR spectrum.

-

Ethanol: A highly volatile reagent that is typically removed during workup but can be detected by GC-MS if present.

-

-

Side-Reaction Products:

-

Ethyl 3,5-dimethylbenzoate: This can be formed via decarbonylation of the ketoformate product, especially under harsh thermal conditions. Its molecular weight is 178.23 g/mol , making it readily distinguishable by MS.[3][7] Its chromatographic behavior would be similar to the target compound, necessitating a well-resolved method.

-

Conclusion

The quality of Ethyl 3,5-dimethylbenzoylformate is paramount for its successful use in research and development. A thorough assessment of its purity and appearance requires a multi-faceted analytical approach. This guide outlines a robust framework, combining visual inspection with orthogonal chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques. By understanding the expected properties of the pure compound and the potential impurities that may arise from its synthesis, scientists can establish stringent quality control criteria, ensuring the integrity and reproducibility of their experimental outcomes.

References

-

CID 142152344 | C10H13-. PubChem, National Institutes of Health. [Link]

-

Ethyl 3,5-dimethylbenzoate. SIELC Technologies. (2018-05-16). [Link]

-

Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. (2014). [Link]

-

CAS No: 100117-62-2 | Ethyl 3,5-dimethylbenzoylformate. Pharmaffiliates. [Link]

-

Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834. PubChem, National Institutes of Health. [Link]

-

Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Synthesis of a. Ethyl 3,5-dihydroxybenzoate. PrepChem.com. [Link]

-

Ethyl benzoate - mzCloud. (2015-02-26). [Link]

-

Benzene, 1-ethyl-3,5-dimethyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Ethylbenzene - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. Ethyl 3,5-dimethylbenzoylformate | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 3,5-dimethylbenzoate | SIELC Technologies [sielc.com]

- 4. Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 6. Ethylbenzene [webbook.nist.gov]

- 7. Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Ethyl 3,5-dimethylbenzoylformate in common lab solvents

An In-Depth Technical Guide to Determining the Solubility of Ethyl 3,5-dimethylbenzoylformate in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of Ethyl 3,5-dimethylbenzoylformate (CAS No: 100117-62-2), a compound of interest in synthetic chemistry.[1] While specific solubility data for this molecule is not extensively published, this document equips researchers with the foundational principles, robust experimental protocols, and data analysis techniques required to generate this critical information with high fidelity. We will move beyond simple data reporting to explore the underlying principles that dictate solubility, thereby empowering scientists to make informed decisions in solvent selection and experimental design.

Physicochemical Profile: The Solute and the Solvents

Before any experimental work, a foundational understanding of the molecule and the potential solvents is essential.

Ethyl 3,5-dimethylbenzoylformate: A Structural Overview

Ethyl 3,5-dimethylbenzoylformate possesses a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] Its structure features a central benzoylformate core, characterized by an aromatic ring, a ketone, and an ethyl ester group. The two methyl groups on the benzene ring at positions 3 and 5 contribute to its lipophilicity. The presence of the ester and ketone functionalities introduces polar characteristics, specifically the capacity to act as hydrogen bond acceptors. This combination of a nonpolar aromatic ring and polar functional groups suggests a nuanced solubility profile, with miscibility likely favoring solvents of intermediate polarity.

A Curated List of Common Laboratory Solvents

The choice of solvent is a critical experimental variable. The principle of "like dissolves like" serves as our primary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3] Solvents are broadly categorized as polar (protic and aprotic) and nonpolar.[4] The following table summarizes key properties of selected solvents relevant for this study.

| Solvent | Category | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Features |

| Water | Polar Protic | 10.2 | 80.1 | 100.0 | Universal solvent, strong H-bonding.[5] |

| Methanol | Polar Protic | 5.1 | 32.7 | 64.7 | Strong H-bonding, dissolves many polar compounds.[5][6] |

| Ethanol | Polar Protic | 4.3 | 24.5 | 78.3 | Versatile solvent, miscible with water and many organic solvents.[5] |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 56.0 | Good for dissolving both polar and nonpolar substances.[5][7] |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 81.6 | Common in HPLC, dissolves a range of compounds.[6][7] |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 77.1 | Moderately polar, common in chromatography and extractions.[5][6] |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | 39.6 | Effective for many organic compounds, volatile.[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | 66.0 | Aprotic ether, good for moderately polar compounds.[6] |

| Toluene | Nonpolar | 2.4 | 2.4 | 110.6 | Aromatic, dissolves nonpolar and aromatic compounds.[5][6] |

| Hexane | Nonpolar | 0.1 | 1.9 | 69.0 | Aliphatic hydrocarbon, dissolves nonpolar compounds.[5][6] |

Experimental Determination of Solubility: A Validated Protocol

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for solubility determination. This protocol is designed to be a self-validating system, establishing equilibrium to provide a true measure of saturation solubility.

Core Principle

The method involves agitating an excess amount of the solute (Ethyl 3,5-dimethylbenzoylformate) with the solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is achieved, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

Materials and Equipment

-

Ethyl 3,5-dimethylbenzoylformate (purity >95%)

-

Selected solvents (HPLC or analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Ethyl 3,5-dimethylbenzoylformate to a series of vials. An amount that is visibly in excess after equilibration is required (e.g., ~10-20 mg).

-

Accurately pipette a fixed volume of each selected solvent (e.g., 2.0 mL) into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium, though 48-72 hours is preferable for novel compounds. The goal is to ensure the concentration of the dissolved solute is no longer changing over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration. A calibration curve must be generated using standard solutions of known concentrations.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Qualitative Solubility Testing: A Rapid Screening Approach

For rapid screening or solvent system development, a qualitative approach can be highly informative. This involves observing the miscibility of the compound in different solvents to build a general solubility profile.[8][9]

Protocol for Qualitative Assessment

-

Place a small, consistent amount of Ethyl 3,5-dimethylbenzoylformate (e.g., 10 mg) into a series of small, dry test tubes.

-

Add a selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition.[8]

-

Continue adding solvent up to a total volume of 1.0 mL.

-

Observe whether the compound dissolves completely. Classify the result as:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: Some, but not all, of the compound dissolves.

-

Insoluble: No discernible amount of the compound dissolves.

-

Logical Flow for Solvent Selection

This diagram illustrates a decision-making process for characterizing the compound's general solubility class.

Caption: Figure 2: Qualitative Solubility Classification Flowchart

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 2: Quantitative Solubility of Ethyl 3,5-dimethylbenzoylformate at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Water | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Acetone | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Acetonitrile | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethyl Acetate | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Dichloromethane | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Tetrahydrofuran | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Hexane | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

Note: This table serves as a template for recording experimentally determined values.

Interpretation: Based on its structure, it is hypothesized that Ethyl 3,5-dimethylbenzoylformate will exhibit low solubility in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane. Its solubility is expected to be highest in solvents of intermediate polarity, such as dichloromethane, ethyl acetate, and acetone, which can effectively solvate both the aromatic and the ester/ketone portions of the molecule.

Conclusion

This guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of Ethyl 3,5-dimethylbenzoylformate. By combining theoretical principles with a detailed, validated experimental protocol, researchers are empowered to generate the high-quality data essential for advancing their work in chemical synthesis, process development, and pharmaceutical sciences. The emphasis on causality and robust experimental design ensures that the results obtained will be both reliable and insightful.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.

- BYJU'S. (n.d.). Solvent Examples.

- University of Rochester. (n.d.). Common Solvent Properties.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Organic Solvents Properties Overview.

- Fisher Scientific. (n.d.). Solvents Resource Center.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- ChemicalBook. (n.d.). ETHYL 3-(3,5-DIMETHYLPHENYL)

- Invivochem. (n.d.). Phenylglyoxylic acid ethyl ester).

- Sigma-Aldrich. (n.d.).

- Pharmaffiliates. (n.d.).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.).

- PubChem. (n.d.).

- Organic Syntheses. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. Solvents Resource Center | Fisher Scientific [fishersci.com]

- 5. byjus.com [byjus.com]

- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Research Applications of Ethyl 3,5-Dimethylbenzoylformate: A Versatile Building Block in Medicinal Chemistry and Organic Synthesis

Abstract: Ethyl 3,5-dimethylbenzoylformate is a distinct α-keto ester whose potential in scientific research, particularly in drug discovery and fine chemical synthesis, remains significantly unexplored. This guide delineates the prospective research applications of this compound by drawing parallels with its parent molecule, ethyl benzoylformate, and other structurally related motifs. We will explore its core reactivity, propose its use as a foundational scaffold for novel therapeutics, and provide detailed, actionable experimental protocols for its application. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the unique structural and chemical properties of Ethyl 3,5-dimethylbenzoylformate in their work.

Introduction to Ethyl 3,5-Dimethylbenzoylformate

Ethyl 3,5-dimethylbenzoylformate (CAS No. 100117-62-2) is an organic compound characterized by a central α-keto ester functionality attached to a 3,5-dimethyl-substituted phenyl ring.[1][2] This specific substitution pattern distinguishes it from the more commonly studied ethyl benzoylformate, offering unique steric and electronic properties that can be exploited in molecular design. The presence of the two methyl groups increases lipophilicity and can influence the molecule's orientation within enzyme binding pockets or its metabolic stability.

Physicochemical and Spectral Properties

The fundamental properties of Ethyl 3,5-dimethylbenzoylformate are summarized below. Understanding these characteristics is the first step for any R&D professional looking to incorporate it into their synthetic strategies.[1][3]

| Property | Value | Source |

| CAS Number | 100117-62-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Appearance | Liquid, Oil | [1] |

| Purity | Typically ≥96.0% | [1] |

| InChI Key | FSLQIQOXXSVLCU-UHFFFAOYSA-N | [1] |

While exhaustive published spectra are scarce, the expected spectral characteristics can be inferred from its structure, providing a baseline for experimental validation.

| Spectroscopy | Expected Signals and Rationale |

| ¹H NMR | ~1.4 ppm (triplet, 3H): Methyl protons of the ethyl group coupled to the methylene. ~4.4 ppm (quartet, 2H): Methylene protons of the ethyl group, deshielded by the adjacent oxygen. ~2.4 ppm (singlet, 6H): Protons of the two equivalent methyl groups on the aromatic ring. ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. |

| ¹³C NMR | ~14 ppm: Ethyl CH₃ carbon. ~62 ppm: Ethyl O-CH₂ carbon. ~21 ppm: Aromatic CH₃ carbons. ~125-140 ppm: Aromatic carbons. ~165 ppm: Ester carbonyl carbon. ~190 ppm: Ketone carbonyl carbon. |

| IR Spectroscopy | ~1730-1750 cm⁻¹: Strong C=O stretch (ester). ~1680-1700 cm⁻¹: Strong C=O stretch (ketone). ~1600 cm⁻¹: C=C stretch (aromatic). ~1100-1300 cm⁻¹: C-O stretch. |

Core Reactivity and Synthetic Potential

The synthetic versatility of Ethyl 3,5-dimethylbenzoylformate stems from its α-keto ester moiety.[3] This functional group is a powerful electrophilic hub, susceptible to a wide range of nucleophilic attacks and condensation reactions, making it an invaluable precursor for constructing complex molecular architectures, particularly heterocyclic systems fundamental to many pharmaceutical agents.[3][4]

The diagram below illustrates the primary reaction pathways available to this class of compounds.

Caption: General reactivity pathways of Ethyl 3,5-dimethylbenzoylformate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The true potential of Ethyl 3,5-dimethylbenzoylformate lies in its application as a starting material for drug candidates. The 3,5-dimethylphenyl motif is a recognized scaffold in medicinal chemistry, often used to enhance binding to hydrophobic pockets in protein targets.[5][6][7]

Scaffold for Novel Kinase Inhibitors and Enzyme Modulators

Rationale: Glucokinase (GK) activators, a novel class of anti-diabetic agents, have been developed from 3,5-disubstituted benzamide derivatives.[5] This highlights the compatibility of the 3,5-disubstituted phenyl ring with the allosteric sites of enzymes. By using Ethyl 3,5-dimethylbenzoylformate as a starting point, researchers can synthesize libraries of compounds to screen against various kinases or other enzymes where a substituted aromatic ring is known to confer activity. The dimethyl groups can serve as crucial hydrophobic anchors, while the α-keto ester can be elaborated into a variety of pharmacophoric elements.

Workflow: The following diagram outlines a typical workflow for leveraging this compound in a kinase inhibitor discovery program.

Sources

- 1. Ethyl 3,5-dimethylbenzoylformate | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]

- 5. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3,5-dimethylbenzoylformate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,5-dimethylbenzoylformate is an organic compound with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive literature review of its chemical properties, proposes potential synthetic routes based on established chemical principles, and explores its putative biological activities by drawing parallels with structurally related molecules. Due to the limited direct research on this specific compound, this guide emphasizes inferential analysis and provides a foundational understanding for researchers interested in exploring its potential.

Introduction: Unveiling a Potential Scaffold

Ethyl 3,5-dimethylbenzoylformate, with the chemical formula C₁₂H₁₄O₃, is an ester and a ketone derivative of benzene.[1][2] Its structure, featuring a benzoylformate core with dimethyl substitutions on the aromatic ring, suggests potential for further chemical modification and exploration in various scientific domains. While direct studies on this molecule are not abundant in publicly available literature, its constituent parts and structural analogs have been subjects of scientific inquiry. This guide aims to consolidate the available information and provide a forward-looking perspective on its potential utility.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development.

Table 1: Physicochemical Properties of Ethyl 3,5-dimethylbenzoylformate

| Property | Value | Source |

| CAS Number | 100117-62-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Appearance | Liquid, Oil | [1] |

| Purity | Typically ≥96.0% | [1] |

| InChI Key | FSLQIQOXXSVLCU-UHFFFAOYSA-N | [1] |

These properties indicate a relatively stable organic molecule, suitable for a range of laboratory applications. Its liquid form at room temperature simplifies handling and its use in various solvent systems.

Proposed Synthesis of Ethyl 3,5-dimethylbenzoylformate

While specific literature detailing the synthesis of Ethyl 3,5-dimethylbenzoylformate is scarce, a plausible synthetic route can be devised based on fundamental organic chemistry reactions and the known synthesis of its precursors, such as 3,5-dimethylbenzoic acid.

Synthesis of the Precursor: 3,5-Dimethylbenzoic Acid

3,5-Dimethylbenzoic acid (also known as 3,5-mesitylenic acid) is a key intermediate.[3] Several methods for its synthesis have been reported, primarily involving the oxidation of mesitylene (1,3,5-trimethylbenzene).